molecular formula C9H15N3O B2522427 4-cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 90768-61-9

4-cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B2522427
CAS RN: 90768-61-9
M. Wt: 181.239
InChI Key: JLTNMQBVJAIABG-UHFFFAOYSA-N
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Description

“4-cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one” is a derivative of 1,2,4-triazol-5-one . Triazolones are a class of compounds that contain a heterocyclic ring, which includes three nitrogen atoms and two carbon atoms . They are known for their low sensitivity and thermal stability .


Synthesis Analysis

The synthesis of triazolones like “this compound” often involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . The synthesis of similar compounds has been carried out to enhance the thermal stability, burn rate, insensitivity to external force, and to synthesize new energetic materials with enhanced properties .

Scientific Research Applications

Antibacterial and Antimycobacterial Activities

Imidazole derivatives exhibit antibacterial and antimycobacterial properties. Researchers have synthesized compounds containing imidazole rings and evaluated their efficacy against bacterial strains, including Mycobacterium tuberculosis . These compounds could potentially serve as novel antimicrobial agents.

Antioxidant Activity

Imidazole derivatives can act as antioxidants, scavenging free radicals and protecting cells from oxidative damage. Their role in preventing oxidative stress-related diseases is an active area of research .

Other Applications

Imidazole derivatives have also been explored for their antiallergic, antipyretic, antifungal, and antiprotozoal activities. Additionally, they play a crucial role in the structure of natural products like histidine, purine, and histamine .

properties

IUPAC Name

4-cyclohexyl-3-methyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-7-10-11-9(13)12(7)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTNMQBVJAIABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N1C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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